Cas no 617-10-7 (2-(3-nitrophenyl)formamidoacetic Acid)
2-(3-nitrophenyl)formamidoacetic Acid Chemical and Physical Properties
Names and Identifiers
-
- (3-nitro-benzoylamino)-acetic Acid
- NSC17689
- AR-1F4660
- N-(3-Nitrobenzoyl)glycine
- 4-Heptanol, 3-nitro-
- AC1L5F1Q
- 3-nitro-benzoyl glycine
- 3-nitro-heptan-4-ol
- AC1Q1WOM
- 3-nitrohippuric acid
- N-(3-Nitro-benzoyl)-glycin
- 3-Nitro-benzaminoessigsaeure
- 3-Nitro-4-heptanol
- 3-Nitro-hippursaeure
- CTK1H4535
- AGN-PC-00EOR3
- N-(3-nitro-benzoyl)-glycine
- 4-Heptanol,3-nitro
- VS-13362
- 2-[(3-nitrophenyl)formamido]acetic acid
- Oprea1_803674
- 617-10-7
- m-nitrohippuric acid
- CCG-44110
- NSC-5409
- NSC5409
- STL483029
- SR-01000409176-2
- N-[Hydroxy(3-nitrophenyl)methylidene]glycine
- N-[(3-nitrophenyl)carbonyl]glycine
- Z56823546
- [(3-nitrobenzoyl)amino]acetic acid
- Glycine, N-(3-nitrobenzoyl)-
- AKOS000114530
- BBL036194
- CHEMBL414823
- 3-nitrobenzoyl glycine
- SR-01000409176-1
- SR-01000409176
- 2-[(3-nitrobenzoyl)amino]acetic acid
- m-Nitrohippursaure
- 2-(3-Nitrobenzamido)acetic acid
- SCHEMBL6777037
- DTXSID70977270
- EN300-00089
- 2-(3-Nitrobenzamido)aceticacid
- NSC 5409
- 2-(3-nitrophenyl)formamidoacetic Acid
-
- MDL: MFCD00024503
- Inchi: 1S/C9H8N2O5/c12-8(13)5-10-9(14)6-2-1-3-7(4-6)11(15)16/h1-4H,5H2,(H,10,14)(H,12,13)
- InChI Key: GSVGZXWNWOCWGJ-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=C(C=1)[N+](=O)[O-])NCC(=O)O
Computed Properties
- Exact Mass: 224.04300
- Monoisotopic Mass: 224.04332136g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 299
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 112Ų
Experimental Properties
- PSA: 112.22000
- LogP: 1.32330
2-(3-nitrophenyl)formamidoacetic Acid Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(3-nitrophenyl)formamidoacetic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N498390-50mg |
2-[(3-nitrophenyl)formamido]acetic Acid |
617-10-7 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N498390-100mg |
2-[(3-nitrophenyl)formamido]acetic Acid |
617-10-7 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | N498390-500mg |
2-[(3-nitrophenyl)formamido]acetic Acid |
617-10-7 | 500mg |
$ 320.00 | 2022-06-03 | ||
| 1PlusChem | 1P00EJB3-50mg |
(3-NITRO-BENZOYLAMINO)-ACETIC ACID |
617-10-7 | 95% | 50mg |
$86.00 | 2024-04-22 | |
| 1PlusChem | 1P00EJB3-100mg |
(3-NITRO-BENZOYLAMINO)-ACETIC ACID |
617-10-7 | 95% | 100mg |
$99.00 | 2024-04-22 | |
| 1PlusChem | 1P00EJB3-250mg |
(3-NITRO-BENZOYLAMINO)-ACETIC ACID |
617-10-7 | 98% | 250mg |
$83.00 | 2025-02-27 | |
| 1PlusChem | 1P00EJB3-500mg |
(3-NITRO-BENZOYLAMINO)-ACETIC ACID |
617-10-7 | 95% | 500mg |
$144.00 | 2024-04-22 | |
| 1PlusChem | 1P00EJB3-1g |
(3-NITRO-BENZOYLAMINO)-ACETIC ACID |
617-10-7 | 98% | 1g |
$172.00 | 2025-02-27 | |
| 1PlusChem | 1P00EJB3-2.5g |
(3-NITRO-BENZOYLAMINO)-ACETIC ACID |
617-10-7 | 95% | 2.5g |
$201.00 | 2024-04-22 | |
| 1PlusChem | 1P00EJB3-5g |
(3-NITRO-BENZOYLAMINO)-ACETIC ACID |
617-10-7 | 98% | 5g |
$658.00 | 2025-02-27 |
2-(3-nitrophenyl)formamidoacetic Acid Related Literature
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 2-(3-nitrophenyl)formamidoacetic Acid
Introduction to 2-(3-nitrophenyl)formamidoacetic Acid (CAS No. 617-10-7)
2-(3-nitrophenyl)formamidoacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 617-10-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound belongs to the class of nitroaromatic derivatives, characterized by its nitro group-substituted phenyl ring and formamidoacetic acid moiety. The unique structural features of this molecule make it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.
The molecular structure of 2-(3-nitrophenyl)formamidoacetic acid consists of a benzene ring substituted with a nitro group at the 3-position and an amidoacetic acid side chain. This configuration imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. The presence of both electron-withdrawing (nitro group) and electron-donating (amino group) functionalities allows for diverse chemical modifications, making it a versatile building block in medicinal chemistry.
In recent years, there has been growing interest in nitroaromatic compounds due to their broad spectrum of biological activities. Studies have demonstrated that derivatives of 2-(3-nitrophenyl)formamidoacetic acid exhibit potential in modulating enzyme activities, particularly those involved in inflammatory pathways. For instance, research has highlighted its role as a precursor in synthesizing novel inhibitors targeting cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins and play a crucial role in pain and inflammation.
Moreover, the nitro group in 2-(3-nitrophenyl)formamidoacetic acid can be reduced to an amine, yielding 2-(3-aminophenyl)formamidoacetic acid, which serves as a key intermediate in the synthesis of more complex molecules. This transformation is particularly relevant in the development of protease inhibitors, where the amine functionality is often essential for binding to active sites. The adaptability of this compound underscores its importance in drug discovery pipelines.
The formamidoacetic acid moiety contributes to the compound's solubility and bioavailability, making it an attractive candidate for further pharmacological exploration. Researchers have leveraged this feature to design prodrugs or conjugates that enhance cellular uptake and target specificity. Additionally, the carboxylic acid group provides opportunities for salt formation, which can improve stability and formulation properties.
Recent advancements in computational chemistry have further elucidated the binding interactions of 2-(3-nitrophenyl)formamidoacetic acid with biological targets. Molecular docking studies have identified potential binding pockets on enzymes such as COX-2 and lipoxygenase (LOX), suggesting its utility in developing anti-inflammatory agents. These studies not only validate its mechanistic potential but also guide structural optimization efforts to enhance potency and selectivity.
In vitro assays have demonstrated that certain derivatives of 2-(3-nitrophenyl)formamidoacetic acid exhibit inhibitory effects on inflammatory mediators, including prostaglandin E2 (PGE2) and leukotriene B4 (LTB4). These findings align with the broader therapeutic goals of modulating inflammatory responses without excessive side effects. The compound's ability to interact with multiple biological pathways makes it a promising candidate for multitarget drug design.
The synthesis of 2-(3-nitrophenyl)formamidoacetic acid typically involves nitration of 3-aminophenyl formamide followed by functional group modifications. Advances in green chemistry have led to more sustainable synthetic routes, employing catalytic methods that minimize waste and energy consumption. Such environmentally conscious approaches are increasingly integral to modern pharmaceutical research.
The pharmacokinetic profile of 2-(3-nitrophenyl)formamidoacetic acid derivatives remains an area of active investigation. Preclinical studies have begun to explore its absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). These assessments are crucial for evaluating its suitability for further clinical development. The compound's metabolic stability and excretion pathways provide insights into potential dosing regimens and drug-drug interactions.
The future directions for research on 2-(3-nitrophenyl)formamidoacetic acid include exploring its role in neurodegenerative diseases. Preliminary studies suggest that nitroaromatic compounds may modulate pathways associated with Alzheimer's disease and Parkinson's disease by interacting with amyloid-beta plaques or alpha-synuclein aggregates. Further investigation into these mechanisms could unlock new therapeutic strategies.
Collaborative efforts between synthetic chemists and biologists are essential for maximizing the therapeutic potential of 2-(3-nitrophenyl)formamidoacetic acid. By integrating synthetic methodologies with high-throughput screening technologies, researchers can rapidly identify lead compounds with optimized properties. Such interdisciplinary approaches accelerate the transition from laboratory discovery to clinical application.
In conclusion, 2-(3-nitrophenyl)formamidoacetic acid (CAS No. 617-10-7) is a multifaceted compound with significant implications in pharmaceutical research. Its unique structural features enable diverse applications in drug development, particularly in modulating inflammatory processes and exploring novel therapeutic avenues. As research continues to uncover its biological activities and synthetic utility, this compound is poised to play an increasingly important role in addressing unmet medical needs.
617-10-7 (2-(3-nitrophenyl)formamidoacetic Acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)